2-((Methoxycarbonyl)amino)ethyl acrylate
Description
2-((Methoxycarbonyl)amino)ethyl acrylate is an acrylate ester derivative characterized by a methoxycarbonylamino (-NHCO₂CH₃) functional group attached to the ethyl chain of the acrylate backbone.
Properties
CAS No. |
161928-18-3 |
|---|---|
Molecular Formula |
C7H11NO4 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2-(methoxycarbonylamino)ethyl prop-2-enoate |
InChI |
InChI=1S/C7H11NO4/c1-3-6(9)12-5-4-8-7(10)11-2/h3H,1,4-5H2,2H3,(H,8,10) |
InChI Key |
GYAHZPHTBHATHC-UHFFFAOYSA-N |
SMILES |
COC(=O)NCCOC(=O)C=C |
Canonical SMILES |
COC(=O)NCCOC(=O)C=C |
Synonyms |
2-Propenoic acid, 2-[(methoxycarbonyl)amino]ethyl ester |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(Methoxycarbonylamino)ethyl prop-2-enoate typically involves the esterification of acrylic acid with an appropriate alcohol in the presence of a catalyst. Industrial production methods often utilize ion exchange resins or sulfuric acid as catalysts to facilitate the esterification reaction. The crude ester obtained is then purified through processes such as derecombination, extraction, and rectification .
Chemical Reactions Analysis
2-(Methoxycarbonylamino)ethyl prop-2-enoate undergoes various chemical reactions, including:
Scientific Research Applications
2-(Methoxycarbonylamino)ethyl prop-2-enoate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(Methoxycarbonylamino)ethyl prop-2-enoate involves its ability to undergo polymerization, forming long chains of polymers. These polymers exhibit unique properties such as flexibility, toughness, and resistance to environmental factors, making them suitable for various applications. The molecular targets and pathways involved in its action are primarily related to its interaction with other monomers and the formation of polymeric structures .
Comparison with Similar Compounds
Key Features:
- Chemical Structure : CH₂=CHCOOCH₂CH₂NHCO₂CH₃
- Functional Groups: Acrylate ester, carbamate (methoxycarbonylamino).
- Potential Applications: Polymer synthesis (e.g., hydrogels, coatings), drug delivery systems (due to hydrolyzable carbamate group), and biochemical tools (e.g., enzyme inhibitors) .
The following analysis compares 2-((Methoxycarbonyl)amino)ethyl acrylate with structurally analogous acrylates, focusing on substituent effects, physical properties, and applications.
Structural and Functional Group Comparisons
Table 1: Structural Analogs and Key Differences
*Calculated based on molecular formula.
Physicochemical Properties
- Reactivity: The acrylate group in all compounds undergoes radical polymerization. However, the carbamate group in this compound may slow polymerization kinetics compared to 2-methoxyethyl acrylate due to steric hindrance or hydrogen bonding . 2-(Dimethylamino)ethyl acrylate exhibits pH-dependent solubility, forming cationic polymers in acidic conditions .
Thermal Properties :
- Methoxyethyl acrylate (Tg ≈ -50°C) produces soft polymers, while carbamate-containing analogs likely have higher Tg due to hydrogen bonding .
- Fluorinated analogs (e.g., 2-(Perfluorobutyl)ethyl acrylate) exhibit extreme hydrophobicity and chemical resistance, contrasting with the polar carbamate group .
- Hydrolysis: Carbamates hydrolyze slower than esters but faster than amides. This property could make this compound suitable for controlled-release applications compared to more stable amide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
